molecular formula C19H15ClN4OS B15284666 2-(4-chlorophenyl)-5-methyl-4-{[(6-methyl-1,3-benzothiazol-2-yl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one

2-(4-chlorophenyl)-5-methyl-4-{[(6-methyl-1,3-benzothiazol-2-yl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B15284666
M. Wt: 382.9 g/mol
InChI Key: NQSJMPRPLTYBHZ-UFFVCSGVSA-N
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Description

2-(4-chlorophenyl)-5-methyl-4-{[(6-methyl-1,3-benzothiazol-2-yl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a pyrazolone ring fused with a benzothiazole moiety, and it exhibits significant biological and chemical properties

Preparation Methods

The synthesis of 2-(4-chlorophenyl)-5-methyl-4-{[(6-methyl-1,3-benzothiazol-2-yl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one involves several steps. One common method includes the condensation of 4-chlorobenzaldehyde with 5-methyl-2-pyrazolin-3-one in the presence of a base to form the intermediate compound. This intermediate is then reacted with 6-methyl-1,3-benzothiazol-2-amine under specific conditions to yield the final product .

Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to enhance yield and purity. The use of continuous flow reactors and automated synthesis platforms can also be employed to scale up the production process efficiently .

Chemical Reactions Analysis

2-(4-chlorophenyl)-5-methyl-4-{[(6-methyl-1,3-benzothiazol-2-yl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to facilitate the reactions .

Scientific Research Applications

2-(4-chlorophenyl)-5-methyl-4-{[(6-methyl-1,3-benzothiazol-2-yl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-5-methyl-4-{[(6-methyl-1,3-benzothiazol-2-yl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the biosynthesis of prostaglandins involved in inflammation and pain . Additionally, it may interact with other molecular targets such as microbial enzymes, leading to its antimicrobial effects .

Properties

Molecular Formula

C19H15ClN4OS

Molecular Weight

382.9 g/mol

IUPAC Name

2-(4-chlorophenyl)-5-methyl-4-[(E)-(6-methyl-1,3-benzothiazol-2-yl)iminomethyl]-1H-pyrazol-3-one

InChI

InChI=1S/C19H15ClN4OS/c1-11-3-8-16-17(9-11)26-19(22-16)21-10-15-12(2)23-24(18(15)25)14-6-4-13(20)5-7-14/h3-10,23H,1-2H3/b21-10+

InChI Key

NQSJMPRPLTYBHZ-UFFVCSGVSA-N

Isomeric SMILES

CC1=CC2=C(C=C1)N=C(S2)/N=C/C3=C(NN(C3=O)C4=CC=C(C=C4)Cl)C

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N=CC3=C(NN(C3=O)C4=CC=C(C=C4)Cl)C

Origin of Product

United States

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